15-Ketofluprostenol, also known as 15-keto Travoprost, is a significant compound in the field of medicinal chemistry, particularly related to ocular therapeutics. It is a metabolite of Travoprost, an F-series prostaglandin analog that has been utilized primarily for its ocular hypotensive properties. As a derivative, 15-ketofluprostenol retains some pharmacological activity but exhibits reduced affinity for prostanoid receptors compared to its parent compound.
The compound is synthesized from Travoprost through the oxidation of the C-15 hydroxyl group. This process results in the formation of 15-ketofluprostenol without hydrolyzing the isopropyl ester. It is commonly found as an impurity in commercial preparations of Travoprost and is primarily used for research purposes rather than therapeutic applications in humans or animals .
The synthesis of 15-ketofluprostenol typically involves the following steps:
The oxidation process must be carefully controlled to prevent over-oxidation or degradation of the compound. Reaction conditions including temperature, solvent choice, and reaction time are critical to achieving optimal results.
The molecular structure of 15-ketofluprostenol can be represented as follows:
15-ketofluprostenol can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 15-ketofluprostenol primarily involves its interaction with prostanoid receptors, particularly the prostaglandin F2α receptor.
15-ketofluprostenol has scientific uses primarily in research settings related to ocular pharmacology:
The stereochemical integrity of the prostaglandin F2α (PGF2α) backbone is paramount for the biological activity of 15-ketofluprostenol. This metabolite retains the core cyclopentane ring with three chiral centers (C8, C9, C11, C12, and C15) that dictate its three-dimensional conformation and receptor interactions. Modern synthesis leverages biocatalytic desymmetrization and enzymatic resolution to establish these stereocenters with high fidelity. For example, lipase-mediated kinetic resolution of achiral diol precursors achieves enantiomeric excess (ee) values >95% for intermediates like mono-acetate 11 [7] . The Johnson-Claisen rearrangement further converts these intermediates into enantiopure lactones (e.g., compound 9), which serve as stereochemical templates for the cyclopentane core [7]. Chemoenzymatic routes utilizing ketoreductases (KREDs) enable diastereoselective reduction (dr up to 99:1) of enone intermediates, critical for installing the C15 hydroxyl group prior to oxidation . These strategies circumvent traditional stoichiometric chiral auxiliaries, enhancing atom economy.
Table 1: Stereochemical Control Strategies in Prostaglandin Synthesis
| Method | Substrate | Catalyst/Enzyme | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Lipase desymmetrization | Achiral diol 12 | Lipase PS-IM | 95% ee for 11 | [7] |
| KRED reduction | Enone 12a–12d | KRED-ADH-101 | 99:1 dr | |
| BVMO oxidation | Ketone 6a | CHMORhodo1 | 99% ee for lactone 7a |
The conversion of the C15 hydroxyl group to a ketone defines 15-ketofluprostenol’s structure and reduces its FP receptor agonism. Chemical oxidation using Jones reagent (CrO3/H2SO4) or pyridinium chlorochromate often suffers from side reactions like over-oxidation or epimerization due to the molecule’s acid sensitivity [2]. Biocatalytic approaches offer superior selectivity: Baeyer-Villiger monooxygenases (BVMOs) catalyze the stereoretentive oxidation of prostaglandin intermediates. For instance, CHMORhodo1-mediated oxidation of dichlorinated bicyclic ketone 6a in 2-methoxyethanol/water co-solvents yields the critical lactone precursor 7a in 38% isolated yield with 99% ee [4]. This method exploits the electron-withdrawing effect of dichloro substituents to favor "normal" lactone formation while minimizing hydrolysis. Nicotinamide cofactor recycling (e.g., using glucose dehydrogenase or phosphite dehydrogenase) enables preparative-scale reactions at concentrations up to 83 mM, producing >100 g of lactone 9 [7].
Table 2: Oxidation Methods for C-15 Keto Functionalization
| Method | Conditions | Yield/Selectivity | Limitations | |
|---|---|---|---|---|
| Chemical (Jones reagent) | CrO₃, H₂SO₄, acetone, 0°C | Variable (epimerization) | Low chemoselectivity | |
| Biocatalytic (CHMORhodo1) | 2-Methoxyethanol/water, NADPH, 30°C | 38% yield, 99% ee | Substrate hydrolysis | |
| Hybrid (DMSO-assisted) | NBS, H₂O, CHCl₃/DMSO | 52% yield (bromohydrin) | Epoxide byproduct formation | [7] |
Esterification of the C1 carboxylic acid enhances 15-ketofluprostenol’s corneal permeability and metabolic stability. The isopropyl ester variant—15-ketofluprostenol isopropyl ester—is synthesized via acid-catalyzed esterification:
Scalable synthesis of 15-ketofluprostenol requires convergent strategies addressing cost, stereoselectivity, and impurity control. The chemoenzymatic route from dichloro ketone 6a exemplifies efficiency:
Table 3: Key Impurities in 15-Ketofluprostenol Synthesis
| Impurity | Origin | Control Strategy | Detection Method | |
|---|---|---|---|---|
| 15-Epi-15-ketofluprostenol | C15 epimerization during oxidation | BVMO stereoselectivity optimization | Chiral HPLC | |
| β-Oxidation products | Alkyl chain degradation | Reaction condition modulation (pH, temp) | LC-MS/MS | |
| Bromohydrin epoxide (17) | Bromonium ion cyclization | N-(Trimethylsilyl)imidazole protection | ¹H NMR, GC-MS | [7] |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: